5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride
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Overview
Description
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O3 and a molecular weight of 291.51 g/mol . It is characterized by the presence of a furan ring substituted with a 3,5-dichlorophenoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that acid chloride derivatives like this compound are often used as intermediates in the production of other compounds .
Mode of Action
As an acid chloride derivative, it’s likely to be involved in acylation reactions, where it could donate its acyl group to other molecules .
Biochemical Pathways
Given its chemical structure, it might be involved in the synthesis of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (fdca) .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride typically involves the reaction of 5-hydroxyfuran-2-carboxylic acid with 3,5-dichlorophenol in the presence of a suitable chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solvents at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Scientific Research Applications
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with a chloromethyl group instead of a 3,5-dichlorophenoxy group.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups on the furan ring.
5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid: The hydrolyzed form of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,5-dichlorophenoxy group enhances its electrophilicity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLENOTQUCQGWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371092 |
Source
|
Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-07-3 |
Source
|
Record name | 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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